Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
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Overview
Description
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is known for its potential in drug development, organic synthesis, and bioactivity studies.
Mechanism of Action
Target of Action
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with its target by cotranslationally removing the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of proteins. By interacting with Methionine aminopeptidase 1, the compound influences the maturation of nascent proteins . This can have downstream effects on various cellular processes that rely on these proteins.
Pharmacokinetics
The compound’s interaction with methionine aminopeptidase 1 suggests it may be involved in protein synthesis pathways . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are related to its influence on protein synthesis. By affecting the removal of the N-terminal methionine from nascent proteins, the compound can potentially impact the function and activity of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate typically involves the construction of the thiazole core followed by amidation and nucleophilic substitution steps . The reaction conditions often include the use of tert-butyl carbamate and appropriate thiazole derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reactions while ensuring purity and yield are maintained .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential bioactivity and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate include:
- Tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- 2-amino-4-(aminomethyl)thiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for a wide range of applications in different fields. Its unique combination of functional groups provides versatility in chemical reactions and potential bioactivity.
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4,10H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKNAIFIARYMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-27-1 |
Source
|
Record name | tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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